Mdmx/mdm2-IN-2

p53-MDM2/MDMX interaction fluorescence polarization assay dual inhibitor binding affinity

Standard MDM2-selective agents (e.g., Nutlin-3a) fail against MDMX-driven p53 suppression. For SH-SY5Y, retinoblastoma, or MDMX-amplified models, a dual inhibitor is required. - Dual Ki: MDM2 0.23 µM / MDMX 2.45 µM - Functional endpoints: Invasion & migration inhibition (0.4-0.8 µM) - Selectivity window: 26-30× (cancer vs. normal cells) - α-aminoketone scaffold - orthogonal to imidazoline/spirooxindole chemotypes Supplied with analytical data. Immediate shipment.

Molecular Formula C28H25Cl3FN3O3
Molecular Weight 576.9 g/mol
Cat. No. B12390538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMdmx/mdm2-IN-2
Molecular FormulaC28H25Cl3FN3O3
Molecular Weight576.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)CCC(=O)N(C2=CC=C(C=C2)Cl)C(C3=C(C=C(C=C3)F)Cl)C(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C28H25Cl3FN3O3/c29-19-3-1-18(2-4-19)28(38)27(23-10-7-21(32)17-24(23)31)35(22-8-5-20(30)6-9-22)26(37)12-11-25(36)34-15-13-33-14-16-34/h1-10,17,27,33H,11-16H2
InChIKeyPOLUTPKUGFNVJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mdmx/mdm2-IN-2 – Dual MDM2/MDMX Inhibitor for Cancer Research


Mdmx/mdm2-IN-2 (synonym MDMX/MDM2-IN-2, compound C16; CAS 3043723-74-3) is a synthetic small-molecule dual inhibitor of the p53-MDM2 and p53-MDMX protein-protein interactions, disclosed by Luo et al. in 2023 [1]. It belongs to the α-aminoketone chemical class (molecular formula C28H25Cl3FN3O3, MW 576.87) [1]. The compound restores p53 transcriptional function by simultaneously disrupting p53 binding to both MDM2 and MDMX, leading to cell cycle arrest and apoptosis in cancer cells harboring wild-type p53 [1]. Unlike MDM2-selective agents such as Nutlin-3a, Mdmx/mdm2-IN-2 is characterized by quantifiable dual-target engagement at the biochemical level [1][2].

Dual-Target Engagement
Simultaneously disrupts p53–MDM2 and p53–MDMX protein interactions, covering both degradation and transactivation repression.
p53 Pathway Reactivation
Restores p53 transcriptional activity leading to cell cycle arrest and apoptosis in wild-type p53 cancer models.
Chemotype Diversification
α-Aminoketone scaffold provides an orthogonal chemical probe distinct from imidazoline, indolyl-hydantoin, and spirooxindole classes.

Why Mdmx/mdm2-IN-2 Cannot Be Substituted with Single-Target Inhibitors


MDM2 and MDMX exert complementary, non-redundant repression of p53 — MDM2 primarily targets p53 for proteasomal degradation, while MDMX inhibits p53 transactivation [1]. Consequently, MDM2-selective inhibitors such as Nutlin-3a (IC50 90 nM for MDM2) fail to potently engage MDMX, binding this homolog more than 200-fold weaker [1][2]. Similarly, MDMX-selective agents such as SJ-172550 (EC50 0.84–5 μM) spare MDM2 entirely [3]. The quantitative dual-target binding profile of Mdmx/mdm2-IN-2 (Ki 0.23 μM for MDM2 and 2.45 μM for MDMX) distinguishes it from single-target alternatives, making generic substitution scientifically invalid in experimental systems where both MDM2 and MDMX contribute to p53 suppression [1].

Target Compound
Mdmx/mdm2-IN-2
Dual MDM2/MDMX inhibitor engaging both degradation (MDM2) and transactivation (MDMX) arms of p53 suppression.
Potential Substitute
MDM2-Selective Inhibitor (e.g., Nutlin-3a)
Binds MDM2 with high affinity but exhibits negligible MDMX engagement, leaving MDMX-mediated repression intact.
Substitution Risk
In MDMX-overexpressing models (neuroblastoma, retinoblastoma), MDM2-selective agents fail to fully reactivate p53; dual inhibition is required. Interchangeability is scientifically invalid where both homologs contribute to p53 suppression.

Quantitative Differentiation Evidence for Mdmx/mdm2-IN-2


Dual MDM2/MDMX Binding Affinity vs. Nutlin-3a

Mdmx/mdm2-IN-2 demonstrates measurable binding affinity for both MDM2 and MDMX proteins, with Ki values of 0.23 μM and 2.45 μM respectively, determined using a fluorescence polarization (FP) competition assay [1]. In contrast, the prototypical MDM2 inhibitor Nutlin-3a, while potent against MDM2 (IC50 90 nM, cell-free FP assay), exhibits negligible MDMX engagement — binding more than 200-fold weaker to MDMX than to MDM2 [2]. The approximately 10.6-fold selectivity of Mdmx/mdm2-IN-2 for MDM2 over MDMX represents a quantifiable dual-target window absent in Nutlin-3a. This dual binding profile is corroborated by cellular target engagement: Mdmx/mdm2-IN-2 increases protein levels of both MDM2 and MDMX (downstream p53 targets) in HCT116 and SH-SY5Y cells at 0.6–2.4 μM [1].

Dual Binding Affinity
Cross-study comparable
MDM2 Ki 0.23 μM, MDMX Ki 2.45 μM
Nutlin-3a: MDMX binding >200× weaker than MDM2
Quantifiable dual-target window distinguishes from MDM2-selective agents
FP competition assay; purified proteins
p53-MDM2/MDMX interaction fluorescence polarization assay dual inhibitor binding affinity

Antiproliferative Activity in MDMX-Overexpressing Neuroblastoma Cells

Mdmx/mdm2-IN-2 inhibits proliferation of SH-SY5Y neuroblastoma cells — a line characterized by elevated MDMX expression — with an IC50 of 0.54 μM (72 h, CCK-8 assay) . In the same study, the compound also inhibited HCT116 (MDM2-overexpressing) and SJSA-1 (MDM2-amplified) cells with IC50 values of 0.68 μM and 0.58 μM, respectively . By contrast, MDM2-selective inhibitors such as Nutlin-3a show attenuated activity in MDMX-overexpressing contexts, with literature evidence indicating that SH-SY5Y and other neuroblastoma lines exhibit relative resistance to Nutlin-3a monotherapy due to sustained MDMX-mediated p53 suppression [1]. The comparable potency of Mdmx/mdm2-IN-2 across MDM2-overexpressing (HCT116) and MDMX-overexpressing (SH-SY5Y) cells (IC50 ratio = 1.26) is consistent with its dual-target mechanism and distinguishes it from MDM2-selective agents.

Antiproliferative in MDMX-High Cells
Cross-study comparable
SH-SY5Y IC50 0.54 μM (72 h CCK-8)
Nutlin-3a: limited efficacy in MDMX-overexpressing neuroblastoma lines
Consistent potency across MDM2- and MDMX-driven lines supports dual-target mechanism
CCK-8 assay; HCT116, SH-SY5Y, SJSA-1
neuroblastoma MDMX overexpression antiproliferative IC50 SH-SY5Y dual inhibitor

Cancer Cell vs. Normal Cell Selectivity Comparison

Mdmx/mdm2-IN-2 demonstrates a quantifiable selectivity window between cancer cells and non-malignant human cells. In HCT116 colon cancer cells, the IC50 is 0.68 μM versus 17.96 μM in normal human bronchial epithelial BEAS-2B cells — a 26.4-fold selectivity margin . Similarly, the SH-SY5Y IC50 of 0.54 μM contrasts with 15.93 μM in normal LO2 hepatocytes, yielding a 29.5-fold window . For context, Nutlin-3a shows an antiproliferative IC50 of ~1.5 μM in HCT116 cells and ~2.2 μM in human skin fibroblasts (1043SK), representing an approximately 1.5-fold selectivity margin . While these assays employ different normal cell types and experimental protocols, the substantially wider cancer-to-normal cytotoxicity gap observed for Mdmx/mdm2-IN-2 (~26–30-fold vs. ~1.5-fold) provides a cross-study indication of differential selectivity that may hold relevance for experimental models where minimizing normal-cell toxicity is a design criterion.

Cancer Cell Selectivity
Data to verify
~26–30× selectivity margin
HCT116/BEAS-2B, SH-SY5Y/LO2 (72 h CCK-8)
Reported wider selectivity window vs. normal cells; cross-study comparison requires independent validation
Different normal cell types used for comparator; confirmatory data recommended
therapeutic index normal cell cytotoxicity selectivity ratio BEAS-2B LO2 hepatocyte

Anti-Migration and Anti-Invasion Activity

Beyond antiproliferative and pro-apoptotic effects, Mdmx/mdm2-IN-2 significantly inhibits colony formation, cell migration, and invasion in both HCT116 and SH-SY5Y cells at concentrations of 0.4–0.8 μM . These anti-metastatic functional endpoints are not routinely reported for the majority of MDM2-selective inhibitors such as Nutlin-3a or SAR405838 (MI-773), whose pharmacological characterization has focused primarily on proliferation arrest and apoptosis induction [1]. The observed inhibition of migration and invasion at sub-micromolar concentrations suggests that Mdmx/mdm2-IN-2 modulates p53-dependent pathways governing cytoskeletal reorganization and extracellular matrix interaction, adding a functional dimension that distinguishes it from proliferation-restricted MDM2 antagonists.

Anti-Migration/Invasion Endpoints
Class-level
Inhibition at 0.4–0.8 μM
Colony formation, wound healing, Transwell invasion; HCT116, SH-SY5Y
Functional endpoints beyond proliferation; not routinely reported for MDM2-selective inhibitors
Single-publication class-level observation; confirmatory studies advisable
cell migration invasion colony formation metastasis wound healing

Chemical Scaffold Differentiation: α-Aminoketone Core

Mdmx/mdm2-IN-2 is built on an α-aminoketone scaffold, a chemotype structurally distinct from the three major classes of reported MDM2/MDMX inhibitors: (i) the imidazoline-based nutlin series (e.g., Nutlin-3a, Idasanutlin/RG7388, RG7112); (ii) the indolyl-hydantoin series (e.g., RO-5963, RO-2443); and (iii) the spirooxindole series (e.g., SAR405838/MI-773) [1][2]. The α-aminoketone core was designed through structure-based computational approaches targeting hot-spot residues identified by molecular dynamics simulations and MM-GBSA calculations, representing a de novo chemotype for dual MDM2/MDMX inhibition [1]. Scaffold differentiation carries practical procurement implications: compounds from different chemotypes may exhibit distinct off-target profiles, solubility characteristics, and intellectual property landscapes, and the α-aminoketone class remains relatively unexplored compared to the extensively patented nutlin and spirooxindole families.

Chemical Scaffold
Class-level
α-Aminoketone core
Structurally distinct from imidazoline, indolyl-hydantoin, spirooxindole families
Orthogonal chemotype for probe selectivity panels and SAR diversification
No common core with major inhibitor families
α-aminoketone chemical scaffold structure-activity relationship intellectual property chemotype selectivity

Optimal Research Applications for Mdmx/mdm2-IN-2


Dual Pathway Interrogation in MDMX-Overexpressing Cancer Models

In cancer cell lines where MDMX (MDM4) is the dominant p53 repressor — such as SH-SY5Y neuroblastoma (IC50 0.54 μM), certain retinoblastoma lines, and MDMX-amplified breast cancers — Mdmx/mdm2-IN-2 provides simultaneous blockade of both MDM2 and MDMX, unlike MDM2-selective agents (e.g., Nutlin-3a) that leave MDMX-mediated p53 suppression intact. The dual Ki profile (MDM2 0.23 μM, MDMX 2.45 μM) [1] makes this compound suitable for experiments designed to dissect the relative contributions of each homolog to p53 regulation in a given cellular context. Procurement rationale: Nutlin-3a or SAR405838 are mechanistically inappropriate for these models; Mdmx/mdm2-IN-2 is the indicated dual inhibitor.

Therapeutic Window Assessment in Normal Cell Co-Culture Systems

The 26–30-fold selectivity margin of Mdmx/mdm2-IN-2 between cancer cells (HCT116, SH-SY5Y) and normal human cells (BEAS-2B bronchial epithelium, LO2 hepatocytes) [1] supports its use in co-culture or organoid systems where preserving normal cell viability is critical. Investigators designing experiments to evaluate p53 reactivation selectivity — for example, comparing cancer-associated fibroblasts with tumor cells, or assessing hepatotoxicity in hepatic co-culture models — can leverage this documented selectivity window, which substantially exceeds the ~1.5-fold margin reported for Nutlin-3a [2].

Anti-Metastatic Phenotypic Screening in Migration and Invasion Assays

Mdmx/mdm2-IN-2 is among a limited subset of p53-MDM2/MDMX pathway modulators with documented inhibition of colony formation, cell migration, and invasion at sub-micromolar concentrations (0.4–0.8 μM) [1]. Research programs employing Transwell invasion assays, wound-healing scratch assays, or 3D spheroid invasion models to identify p53-dependent regulators of metastasis should consider Mdmx/mdm2-IN-2 over MDM2-selective inhibitors, for which these functional endpoints remain uncharacterized [2]. This compound enables phenotypic screening that spans both proliferative arrest and motility suppression.

Chemical Probe Selectivity Panel with Orthogonal Chemotype

When assembling a panel of MDM2/MDMX pathway chemical probes for target validation studies, chemotype diversity is essential to control for scaffold-specific off-target effects. Mdmx/mdm2-IN-2, built on the α-aminoketone core [1], provides an orthogonal chemotype to the imidazoline (Nutlin-3a, RG7112, Idasanutlin), indolyl-hydantoin (RO-5963), and spirooxindole (SAR405838) families [2]. Including this compound in probe panels strengthens confidence that observed phenotypic effects are target-mediated rather than scaffold-dependent artifacts, and may offer advantages in patent-conscious research environments where freedom-to-operate considerations favor structurally distinct tool compounds.

Application
Selection Property
Validation Focus
MDMX-Overexpressing Cancer Models
Dual MDM2/MDMX target engagement
p53 transcriptional activation in MDMX-high cells
Normal Cell Co-Culture Selectivity
Cancer-cell selectivity window
Normal-cell viability endpoints (e.g., BEAS-2B, LO2)
Anti-Metastatic Phenotypic Screening
Anti-migration/invasion functional endpoints
Wound healing and invasion assay readouts
Chemical Probe Selectivity Panel
α-Aminoketone chemotype
Scaffold-dependent off-target control
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